Cefaclor is derived from 7-amino-3-chloro-cephalosporanic acid, which is a key intermediate in the synthesis of cephalosporin antibiotics. The compound was first introduced in the 1970s and has since been widely used in various pharmaceutical formulations.
Cefaclor belongs to the class of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure. This class includes penicillins and cephalosporins, which are known for their bactericidal properties by inhibiting bacterial cell wall synthesis.
The synthesis of cefaclor typically involves the acylation of 7-amino-3-chloro-cephalosporanic acid with D-phenylglycine. Several methods have been reported:
Cefaclor has a molecular formula of CHClNOS and a molecular weight of approximately 348.79 g/mol. The structure features a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins.
Cefaclor undergoes several chemical reactions that are crucial for its activity:
The stability of cefaclor in different pH environments is critical for its formulation in pharmaceutical products .
Cefaclor exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located inside bacterial cell walls. This binding inhibits the transpeptidation enzyme that cross-links peptidoglycan layers, ultimately leading to cell lysis and death.
Relevant analyses have shown that cefaclor maintains stability under normal storage conditions but should be protected from light .
Cefaclor is widely used in clinical settings for treating various infections due to its broad spectrum of activity against bacteria. Specific applications include:
In addition to its therapeutic uses, cefaclor serves as a reference compound in analytical chemistry for developing high-performance liquid chromatography methods due to its well-characterized properties .
Cefaclor (chemical name: (6R,7R)-7-{[(2R)-2-amino-2-phenylacetyl]amino}-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a semisynthetic second-generation cephalosporin antibiotic with the molecular formula C₁₅H₁₄ClN₃O₄S and a molecular weight of 367.80 g/mol [1] [7]. Its core structure consists of a β-lactam ring fused to a dihydrothiazine ring, forming the characteristic cephem nucleus essential for antibacterial activity. The unique structural features distinguishing cefaclor from first-generation cephalosporins include:
Stereochemically, cefaclor possesses three chiral centers (positions 6, 7, and the R-configuration in the phenylglycine side chain), which are critical for its biological activity. X-ray crystallographic studies confirm that the bicyclic system adopts a slightly distorted boat conformation, with the β-lactam nitrogen and C-5 carbon deviating from planarity by approximately 0.05 Å [5] [7]. The chlorine atom at C-3 enhances stability against certain β-lactamases compared to earlier cephalosporins like cephalexin, while maintaining Gram-positive coverage [1] .
Cefaclor exists as a white to off-white crystalline powder typically stored in airtight containers to prevent degradation [1]. Its physicochemical profile directly influences bioavailability and formulation design:
Solubility:
Ionization Constants:
Cefaclor possesses two ionizable functional groups, evidenced by its pKa values:
Stability:
The β-lactam ring is susceptible to hydrolytic degradation, accelerated by:
Table 1: Key Physicochemical Properties of Cefaclor
Property | Value/Characteristic | Method/Conditions |
---|---|---|
Molecular Weight | 367.80 g/mol | - |
Appearance | White to off-white crystalline powder | Visual |
Water Solubility | ~2650 µg/mL | 25°C |
pKa₁ (Carboxylic acid) | 1.5 | Williams (2002) |
pKa₂ (Amino group) | 7.2 | Williams (2002) |
Crystal System | Monoclinic | X-ray diffraction [5] |
Hydration State | Dihydrate | TGA/DSC [5] |
Cefaclor exhibits distinct structural and pharmacological differences compared to other cephalosporins, influencing its antimicrobial spectrum and pharmacokinetic behavior:
Structural Comparisons:
Table 2: Structural and Functional Comparison of Selected Cephalosporins
Cephalosporin | Generation | C-3 Substituent | C-7 Side Chain | Oral Bioavailability | Gram-Negative Spectrum |
---|---|---|---|---|---|
Cephalexin | 1st | -CH₃ | D-Phenylglycine | High (~90%) | Limited |
Cefaclor | 2nd | -Cl | D-Phenylglycine | High (~95%) | Moderate |
Cefuroxime axetil | 2nd | -OCOCH₃ | Methoxyimino | Moderate (30-50%) | Extended |
Cefixime | 3rd | -CH=CH₂ | Aminothiazole | Low (40-50%) | Broad |
Pharmacokinetic Behavior:
Following oral administration, cefaclor reaches peak serum concentrations of 6.01 ± 0.55 µg/mL within 1 hour after a 250 mg dose. This contrasts with cephalexin’s higher peak concentration (9.43 ± 2.36 µg/mL) under equivalent dosing, attributed to cephalexin’s slightly lower volume of distribution [2] . Key pharmacokinetic differentiators include:
Recent pharmacogenomic research indicates cefaclor’s absorption is mediated by human peptide transporter-1 (PEPT1/SLC15A1). However, structure-based analyses of SLC15A1 exons 5 and 16 polymorphisms revealed no significant impact on cefaclor pharmacokinetics. Molecular dynamics simulations showed point mutations (e.g., c.381G>A, c.1287G>C) caused conformational changes of <0.05 Å and negligible energy differences during cefaclor docking, explaining the lack of observed pharmacokinetic variability across genotypes [10].
Table 3: Pharmacokinetic Parameters of Cefaclor and Comparator Cephalosporins
Parameter | Cefaclor | Cephalexin | Cefadroxil | Cefixime |
---|---|---|---|---|
Peak Conc (µg/mL) | 6.01 ± 0.55 | 9.43 ± 2.36 | 15.76 ± 3.37 | 1.18 ± 0.32 |
Tmax (h) | 0.75 ± 0.25 | 0.90 ± 0.30 | 1.20 ± 0.40 | 3.00 ± 0.50 |
t½ (h) | 0.58 ± 0.07 | 0.80 ± 0.12 | 1.50 ± 0.20 | 3.00 ± 0.40 |
Renal Excretion | 60-85% | 75-90% | 90-95% | 40-50% |
Plasma Protein Binding | 23.5% | 10-15% | 15-20% | 60-70% |
Antimicrobial Implications:
The chlorine atom enhances cefaclor’s activity against Haemophilus influenzae (MIC range: 0.03–128 µg/mL) compared to cephalexin, while maintaining efficacy against Streptococcus pyogenes (MIC range: 0.06–4 µg/mL) and Staphylococcus aureus (MIC range: 0.6–128 µg/mL) [7]. However, its spectrum remains narrower than third-generation cephalosporins against Enterobacteriaceae due to their increased β-lactamase stability .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7